5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-Amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 307990-26-7) is an isoindole-1,3-dione derivative featuring a cyclopropylmethyl substituent at the 2-position and an amino group at the 5-position. The compound is cataloged by American Elements for life science applications and is available in high-purity grades (99%–99.999%) for research and industrial use .
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-(cyclopropylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-8-3-4-9-10(5-8)12(16)14(11(9)15)6-7-1-2-7/h3-5,7H,1-2,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFHNPWKVKJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 307990-26-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 216 Da. It has a logP value of 0.87, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216 Da |
| LogP | 0.87 |
| Polar Surface Area | 63 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antidepressant Activity : Some derivatives have shown significant antidepressant effects in animal models, comparable to established antidepressants like fluoxetine .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, which are crucial in treating conditions characterized by inflammation .
- Analgesic Properties : Studies have reported analgesic effects, suggesting potential use in pain management therapies .
Study Overview
A notable study evaluated a series of piperazine-2,5-dione derivatives for their biological activities. Although not directly testing this compound, the findings provide insights into the potential effects of similar compounds:
- Dosage : Compounds were administered at a dose of 10 mg/kg.
- Results : Significant reductions in immobility time during forced swim tests indicated antidepressant effects. Compounds demonstrated anti-inflammatory and analgesic activities as well .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that 5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. A study conducted on similar isoindole derivatives indicated their potential to inhibit tumor growth through apoptosis induction in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that isoindole derivatives can exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property could be beneficial in developing treatments for conditions such as Alzheimer's and Parkinson's disease .
Pharmaceutical Applications
Given its promising biological activities, this compound is being explored for various pharmaceutical applications:
- Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting cancer and neurodegenerative disorders.
- Biological Assays : It can be utilized in biological assays to evaluate the efficacy of new therapeutic agents.
- Chemical Probes : The compound may act as a chemical probe in research settings to study specific biological pathways related to disease mechanisms .
Materials Science Applications
In addition to its pharmaceutical relevance, this compound shows potential applications in materials science:
Synthesis of Functional Materials
The unique structural features of this compound allow it to be used as a building block for synthesizing functional materials. Its derivatives can be incorporated into polymers or used to create novel materials with specific electronic or optical properties .
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer activity of several isoindole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of isoindole compounds. In vitro experiments showed that treatment with derivatives similar to this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the 2-Position
The 2-position of isoindole-1,3-dione derivatives is critical for modulating physicochemical and biological properties. Below is a comparative analysis of substituents:
*Note: The molecular formula for 5-amino-2-(cyclopropylmethyl)-... is inferred from IUPAC naming rules; the supplier-listed formula (C₁₀H₁₉ClN₄S) may represent a salt or derivative .
Key Observations :
- Electronic Effects : Fluorinated benzyl derivatives (ZHAWOC6017/ZHAWOC1246) exhibit electron-withdrawing fluorine atoms, which may enhance metabolic stability compared to the cyclopropylmethyl analog .
- Chlorinated Derivatives : The 2,4,6-trichlorophenyl analog () shows significant hydrophobicity and molecular weight, likely impacting bioavailability .
Data Gaps and Limitations
- Molecular Formula Discrepancy: The supplier-listed formula (C₁₀H₁₉ClN₄S) for 5-amino-2-(cyclopropylmethyl)-... conflicts with the expected formula (C₁₂H₁₂N₂O₂). Further crystallographic validation (e.g., SHELXL refinement) is needed .
- Biological Data: No direct activity or toxicity data for the cyclopropylmethyl analog are provided in the evidence.
Q & A
Q. How can reproducibility issues in multi-step synthesis be mitigated?
- Quality Control :
- Intermediate Purity : Monitor via TLC (R consistency) and HPLC (>95% purity thresholds).
- Reaction Monitoring : In situ FTIR tracks anhydride consumption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
